molecular formula C26H25N5O2S B12157756 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-methylphenyl)methylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B12157756
M. Wt: 471.6 g/mol
InChI Key: MKLPWWSJPGKMPV-YUMHPJSZSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones. This step often requires a catalyst and is carried out under reflux conditions.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is usually performed in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrazide Formation: The final step involves the condensation of the triazole-thioether intermediate with an acyl hydrazide. This step is typically carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding hydrazides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with biological targets, inhibiting the growth of various pathogens.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. The triazole moiety is known to inhibit certain enzymes involved in cancer cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings that require antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This is particularly relevant in the case of enzymes involved in microbial cell wall synthesis or cancer cell proliferation. The sulfanyl group can also interact with thiol-containing proteins, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-methylphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-methoxyphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-methylphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(3-methylphenyl)methylidene]acetohydrazide lies in its specific substitution pattern on the triazole ring and the presence of both methoxy and methyl groups on the aromatic rings. This specific arrangement of functional groups can lead to unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25N5O2S/c1-18-7-11-22(12-8-18)31-25(21-9-13-23(33-3)14-10-21)29-30-26(31)34-17-24(32)28-27-16-20-6-4-5-19(2)15-20/h4-16H,17H2,1-3H3,(H,28,32)/b27-16-

InChI Key

MKLPWWSJPGKMPV-YUMHPJSZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=CC(=C3)C)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC(=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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